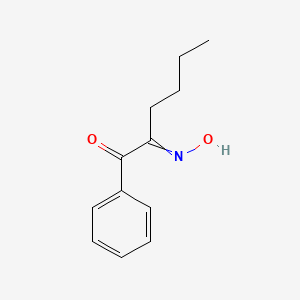
2-(Hydroxyimino)-1-phenylhexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Hexanedione, 1-phenyl-, 2-oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Hexanedione, 1-phenyl-, 2-oxime can be synthesized through the condensation of 1,2-hexanedione with hydroxylamine. The reaction typically involves the following steps:
- Dissolve 1,2-hexanedione in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the solution to around 7-8 using a base such as sodium hydroxide.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods
Industrial production of 1,2-Hexanedione, 1-phenyl-, 2-oxime may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Hexanedione, 1-phenyl-, 2-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or acetyl chloride can be used for substitution reactions.
Major Products
Oxidation: Nitriles or amides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,2-Hexanedione, 1-phenyl-, 2-oxime has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of fine chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Hexanedione, 1-phenyl-, 2-oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various biologically active derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Phenyl-1,2-propanedione-2-oxime
- 1-Phenyl-1,2-butanedione-2-oxime
- 1-Phenyl-1,2-pentanedione-2-oxime
Uniqueness
1,2-Hexanedione, 1-phenyl-, 2-oxime is unique due to its specific structural features and reactivity. The presence of the phenyl group and the oxime functional group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
101708-95-6 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-hydroxyimino-1-phenylhexan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-2-3-9-11(13-15)12(14)10-7-5-4-6-8-10/h4-8,15H,2-3,9H2,1H3 |
Clave InChI |
MQNFQOHPNUWSRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=NO)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


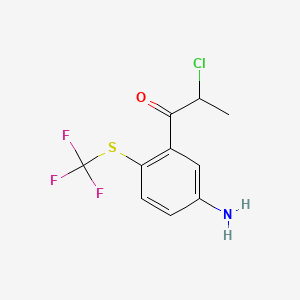

![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
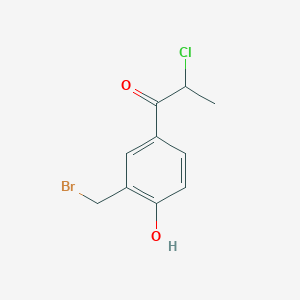
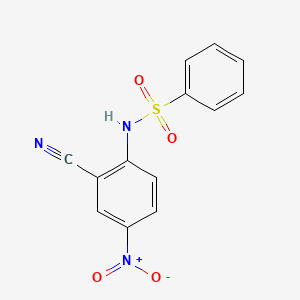
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
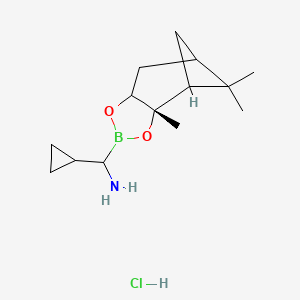

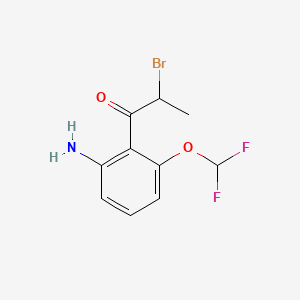
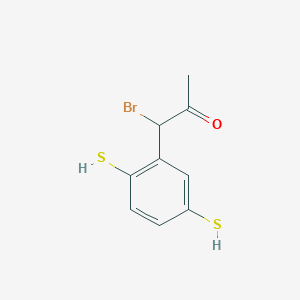
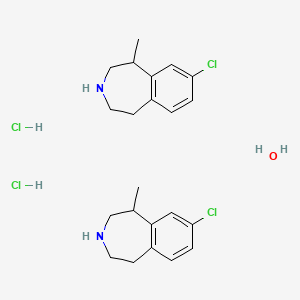


![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
